N-Butyl-N-methylhydrazinecarboximidamide

Description

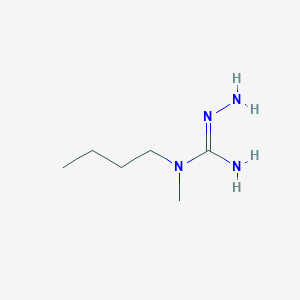

N-Butyl-N-methylhydrazinecarboximidamide is a hydrazinecarboximidamide derivative characterized by a central hydrazine backbone substituted with a butyl group, a methyl group, and a carboximidamide moiety. Its molecular structure (C₆H₁₆N₄) features distinct electronic and steric properties influenced by the alkyl substituents. The compound is synthesized via nucleophilic substitution or condensation reactions involving hydrazine derivatives and alkyl halides. Structural confirmation relies on spectroscopic techniques such as ¹H NMR, as demonstrated in related compounds (e.g., Figure S77 in supplementary materials for a nitro-substituted analog) .

Properties

Molecular Formula |

C6H16N4 |

|---|---|

Molecular Weight |

144.22 g/mol |

IUPAC Name |

2-amino-1-butyl-1-methylguanidine |

InChI |

InChI=1S/C6H16N4/c1-3-4-5-10(2)6(7)9-8/h3-5,8H2,1-2H3,(H2,7,9) |

InChI Key |

XRVRXELZAJOXLW-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCN(C)/C(=N/N)/N |

Canonical SMILES |

CCCCN(C)C(=NN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-methylhydrazinecarboximidamide typically involves the reaction of butylamine and methylhydrazine with a suitable carbonyl compound. One common method is the condensation reaction between butylamine and methylhydrazine in the presence of a carbonyl donor, such as formaldehyde or acetone. The reaction is usually carried out under mild conditions, with the temperature maintained at around 50-60°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts, such as copper(II) triflate (Cu(OTf)2), can be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-methylhydrazinecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of alkyl or aryl-substituted hydrazinecarboximidamides .

Scientific Research Applications

N-Butyl-N-methylhydrazinecarboximidamide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

Mechanism of Action

The mechanism of action of N-Butyl-N-methylhydrazinecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazinecarboximidamide derivatives exhibit diverse physicochemical and reactivity profiles depending on substituents. Below is a comparative analysis of N-Butyl-N-methylhydrazinecarboximidamide with key analogs:

Structural and Electronic Effects

- The methyl group in the target compound may confer greater electron-donating effects than ethyl/propyl substituents.

- N-Phenyl-N-methylhydrazinecarboximidamide : Aromatic phenyl groups introduce resonance stabilization and electron-withdrawing effects, contrasting with the electron-donating butyl group. This difference impacts stability in acidic conditions and coordination affinity.

- Hydrocarbylidene Nitrohydrazinecarboximidamide (Compound II d-05) : The nitro group (as in ) is strongly electron-withdrawing, polarizing the hydrazine backbone and increasing electrophilicity. In contrast, the butyl and methyl groups in the target compound enhance lipophilicity and may reduce solubility in polar solvents .

Spectroscopic Data

¹H NMR is critical for distinguishing substituents. For example:

- This compound : Expected signals include a triplet for terminal butyl CH₃ (~0.9 ppm), a multiplet for CH₂ groups (~1.3–1.5 ppm), and a singlet for N-methyl (~2.8 ppm).

- Compound II d-05 () : Figure S77 likely shows deshielded protons near the nitro group (e.g., ~8–9 ppm for aromatic or conjugated systems), absent in the target compound .

Physicochemical Properties

| Property | This compound | N-Ethyl-N-propylhydrazinecarboximidamide | Hydrocarbylidene Nitrohydrazinecarboximidamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 156.2 | 142.2 | ~180–200 (estimated) |

| Solubility in Water | Low (alkyl-dominated) | Moderate | Very low (nitro group enhances crystallinity) |

| Melting Point | ~80–90°C (predicted) | ~70–75°C | >100°C (due to nitro group rigidity) |

| LogP (Lipophilicity) | ~1.5 | ~1.0 | ~0.2 |

Research Findings and Limitations

Recent studies highlight the following:

- Alkyl chain length inversely correlates with aqueous solubility but enhances membrane permeability in drug design.

- Nitro-substituted hydrazinecarboximidamides (e.g., Compound II d-05) show higher reactivity in cycloaddition reactions but lower thermal stability .

- Limitations : Direct comparative data for this compound are scarce, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.